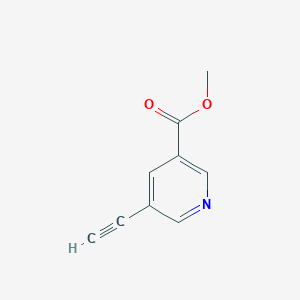

Methyl 5-ethynylnicotinate

Descripción general

Descripción

Methyl 5-ethynylnicotinate is a chemical compound with the molecular formula C9H7NO2 . It has a molecular weight of 161.16 g/mol .

Synthesis Analysis

The synthesis of this compound involves a reaction with copper (I) iodide and bis-triphenylphosphine-palladium (II) chloride in triethylamine at 100℃ for 3 hours under an inert atmosphere .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO2/c1-3-7-4-8 (6-10-5-7)9 (11)12-2/h1,4-6H,2H3 . This indicates the presence of 9 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule .Physical and Chemical Properties Analysis

This compound is a solid substance . It is stored at 4°C under nitrogen . The boiling point of the compound is not clearly mentioned in the search results .Aplicaciones Científicas De Investigación

DNA Methylation and Epigenetic Studies

DNA methylation, involving the addition of a methyl group to cytosine residues in DNA, is a crucial epigenetic modification impacting gene regulation in various biological processes and diseases, including cancer. The study of DNA methylation patterns, especially in the context of gene control during development, aging, and cancer, is essential for understanding these processes at a molecular level. Techniques for mapping methylated cytosines have been developed for sensitive detection of methylation patterns even from small quantities of DNA. These advances have facilitated detailed studies of methylation patterns across different genomic contexts, providing insights into the nuanced relationship between DNA methylation and transcription (Clark, Harrison, Paul, & Frommer, 1994); (Jones, 2012).

Role in Cancer Research

DNA methylation plays a significant role in cancer, where changes in methylation patterns are a hallmark of cancer cells. The study of methylation patterns in human cancer cell lines has provided insights into the behavior of primary tumors. Aberrations in these patterns have been linked to genetic instability and the repression of tumor suppressor genes. Understanding these changes is crucial for the development of therapeutic strategies targeting DNA methylation in cancer treatment (Paz, Fraga, Avila, Guo, Pollán, Herman, & Esteller, 2003).

Methylation in Neuronal Function and Diseases

DNA methylation in the mammalian genome is also critical for neuronal function. Alterations in DNA methylation patterns have been linked to various neurological disorders and cognitive dysfunctions. In the nervous system, DNA methylation and demethylation play significant roles in regulating gene expression in response to physiological and environmental stimuli. This understanding opens up potential therapeutic targets for the treatment of neuropsychiatric disorders (Moore, Le, & Fan, 2013).

Implications for Stem Cell Research and Developmental Biology

Methyl 5-ethynylnicotinate's role in studying DNA methylation is crucial in stem cell research and developmental biology. DNA methylation patterns in stem cells are dynamic, influencing cell differentiation and development. These patterns are established and modulated during embryogenesis and continue to affect gene expression in adult cells. Research in this area is essential for understanding the epigenetic regulation of cell fate and development (Kriaucionis & Heintz, 2009).

Technological Advancements in Methylation Analysis

Advancements in technologies like MethyLight and MethyQA have enhanced the ability to analyze DNA methylation patterns. These high-throughput assays and pipelines allow for rapid, accurate methylation profiling in various biological samples, significantly contributing to epigenetic research across different fields (Eads, Danenberg, Kawakami, Saltz, Blake, Shibata, Danenberg, & Laird, 2000); (Sun, Noviski, & Yu, 2013).

Safety and Hazards

Methyl 5-ethynylnicotinate is classified as harmful. It has hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding contact with heat/sparks/open flames/hot surfaces, not spraying on an open flame or other ignition source, and keeping away from any possible contact with water .

Mecanismo De Acción

Target of Action

Methyl 5-ethynylnicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the biological effects of niacin, including its role in lipid metabolism .

Mode of Action

It is thought to act similarly to methyl nicotinate, which is known to act as a peripheral vasodilator . This means it widens the blood vessels, enhancing local blood flow at the site of application. It is believed to promote the release of prostaglandin D2, which is strictly locally-acting due to its short half-life .

Biochemical Pathways

It plays a key role in cellular respiration, helping cells to convert food into energy .

Pharmacokinetics

It is known that the compound is a solid at room temperature and should be stored at 4°c under nitrogen . Its molecular weight is 161.16 . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is primarily the relief of muscle and joint pain . This is achieved through its role as a rubefacient, causing dilation of the capillaries and an increase in blood circulation, which can help to alleviate pain and inflammation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability may be affected by temperature, as it should be stored at 4°C . Additionally, the presence of nitrogen is important for its storage . More research is needed to fully understand how other environmental factors might influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

methyl 5-ethynylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-7-4-8(6-10-5-7)9(11)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJJQYJRZUJBTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

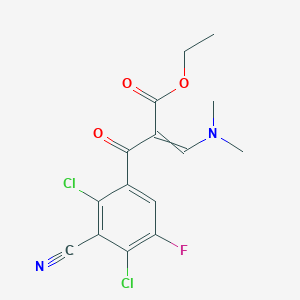

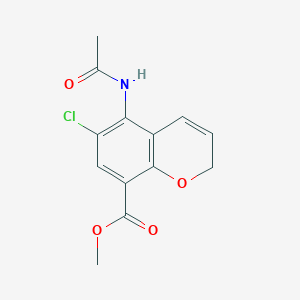

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

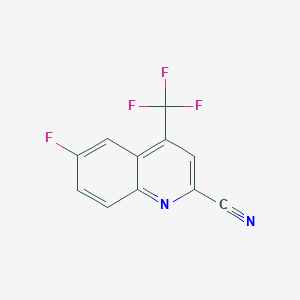

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B1396501.png)

![6-Trityl-5,6,7,7a-tetrahydrothieno[2,3-c]pyridin-2(4H)-one](/img/structure/B1396502.png)

![(S)-(+)-(3,5-Dioxa-4-phospha-cyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1396506.png)